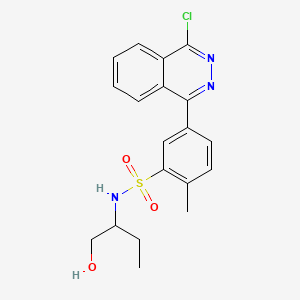
5-(4-chlorophthalazin-1-yl)-N-(1-hydroxybutan-2-yl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophthalazin-1-yl)-N-(1-hydroxybutan-2-yl)-2-methylbenzenesulfonamide is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a chlorophthalazinyl group, a hydroxybutyl group, and a methylbenzenesulfonamide group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophthalazin-1-yl)-N-(1-hydroxybutan-2-yl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the chlorophthalazinyl intermediate: This step might involve the chlorination of phthalazine under controlled conditions.
Attachment of the hydroxybutyl group: This could be achieved through a nucleophilic substitution reaction, where a suitable butyl derivative reacts with the chlorophthalazinyl intermediate.
Introduction of the methylbenzenesulfonamide group: This step might involve sulfonation of a methylbenzene derivative followed by amide formation with the hydroxybutyl intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxybutyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
The compound may be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
Medicine
In medicinal chemistry, the compound might be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Industrial applications could involve its use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action would depend on the specific application of the compound. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-chlorophthalazin-1-yl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
- 5-(4-chlorophthalazin-1-yl)-N-(1-hydroxypropyl)-2-methylbenzenesulfonamide
Uniqueness
The unique combination of functional groups in 5-(4-chlorophthalazin-1-yl)-N-(1-hydroxybutan-2-yl)-2-methylbenzenesulfonamide may confer distinct chemical and biological properties compared to its analogs. This could include differences in solubility, reactivity, and biological activity.
Propiedades
Fórmula molecular |
C19H20ClN3O3S |
|---|---|
Peso molecular |
405.9 g/mol |
Nombre IUPAC |
5-(4-chlorophthalazin-1-yl)-N-(1-hydroxybutan-2-yl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H20ClN3O3S/c1-3-14(11-24)23-27(25,26)17-10-13(9-8-12(17)2)18-15-6-4-5-7-16(15)19(20)22-21-18/h4-10,14,23-24H,3,11H2,1-2H3 |
Clave InChI |
JYWATKNJYSEZDI-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















